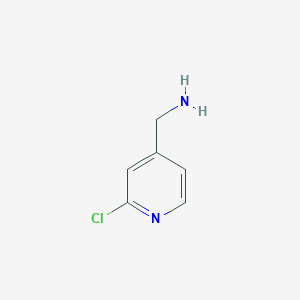

(2-Chloro-pyridin-4-yl)méthanamine

Vue d'ensemble

Description

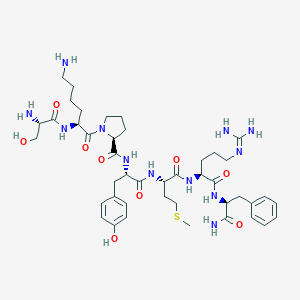

(2-Chloropyridin-4-yl)methanamine is an organic compound with the molecular formula C6H7ClN2 It is a derivative of pyridine, where a chlorine atom is substituted at the second position and a methanamine group is attached at the fourth position

Applications De Recherche Scientifique

(2-Chloropyridin-4-yl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Mécanisme D'action

Target of Action

The primary target of (2-Chloropyridin-4-yl)methanamine is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that belongs to the LOX family and facilitates the cross-linking of extracellular matrix (ECM) elements . It plays a significant role in tumor progression, immune response, and cellular senescence .

Mode of Action

(2-Chloropyridin-4-yl)methanamine selectively inhibits LOXL2 . The compound’s selectivity for LOXL2 is higher than for LOX and other amine oxidases (MAO-A, MAO-B, and SSAO) . This selective inhibition results in attenuated proliferation and migration of certain cancer cells .

Biochemical Pathways

The inhibition of LOXL2 by (2-Chloropyridin-4-yl)methanamine affects multiple pathways related to cancer extracellular matrix remodeling and cellular senescence . LOXL2 is involved in the deposition and remodeling of ECM, which serves as the primary step and biochemical foundation for tumor malignant behaviors and immune cell infiltration .

Result of Action

The result of (2-Chloropyridin-4-yl)methanamine’s action is the significant attenuation of the proliferation and migration of certain cancer cells, such as PC-9 and HCC-LM3 cells . Additionally, the inhibition of LOXL2 enhances cellular senescence in lung and liver cancer cells .

Action Environment

The action of (2-Chloropyridin-4-yl)methanamine is influenced by the tumor microenvironment (TME), which includes tumor cells, immune cells, stromal cells, and ECM components . The compound’s efficacy and stability may be affected by factors such as the presence of blood proteins . Furthermore, the compound should be stored in an inert atmosphere at room temperature for optimal stability .

Analyse Biochimique

Biochemical Properties

(2-Chloropyridin-4-yl)methanamine interacts with the enzyme LOXL2, which belongs to the LOX family . LOXL2 facilitates the cross-linking of extracellular matrix (ECM) elements . The compound’s selectivity for LOXL2 is higher than for other amine oxidases such as MAO-A, MAO-B, and SSAO .

Cellular Effects

(2-Chloropyridin-4-yl)methanamine has been shown to influence cellular function by interacting with LOXL2 . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been associated with the regulation of cellular senescence in lung and liver cancer cells .

Molecular Mechanism

At the molecular level, (2-Chloropyridin-4-yl)methanamine exerts its effects by inhibiting the activity of LOXL2 . This inhibition can lead to changes in gene expression and enzyme activity, affecting various biological processes .

Temporal Effects in Laboratory Settings

The effects of (2-Chloropyridin-4-yl)methanamine on cellular function can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of (2-Chloropyridin-4-yl)methanamine can vary with different dosages in animal models

Metabolic Pathways

(2-Chloropyridin-4-yl)methanamine is involved in the metabolic pathway of LOXL2

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-chloropyridine with formaldehyde and ammonia under controlled conditions to yield (2-Chloropyridin-4-yl)methanamine .

Industrial Production Methods

In industrial settings, the production of (2-Chloropyridin-4-yl)methanamine may involve large-scale chlorination processes followed by amination reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in solid form and stored under specific conditions to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Chloropyridin-4-yl)methanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The methanamine group can undergo oxidation to form corresponding imines or reduction to form primary amines.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce imines or primary amines .

Comparaison Avec Des Composés Similaires

Similar Compounds

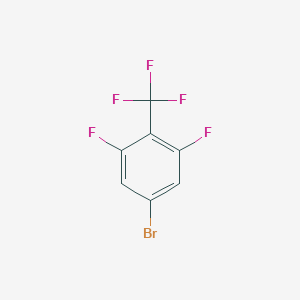

(2-Chloropyridin-3-yl)methanamine: Similar structure but with the chlorine atom at the third position.

(2-Bromopyridin-4-yl)methanamine: Similar structure but with a bromine atom instead of chlorine.

(2-Fluoropyridin-4-yl)methanamine: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

(2-Chloropyridin-4-yl)methanamine is unique due to its specific substitution pattern and its potent inhibitory activity against LOXL2. This selectivity makes it a valuable tool in research focused on fibrotic diseases and cancer .

Propriétés

IUPAC Name |

(2-chloropyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHCWJWUOSNCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383179 | |

| Record name | (2-chloropyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144900-57-2 | |

| Record name | (2-chloropyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

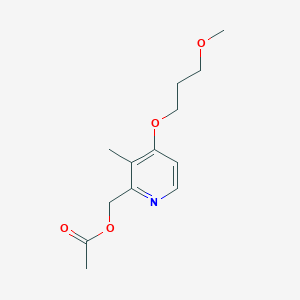

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (2-Chloropyridin-4-yl)methanamine a promising lead compound for LOXL2 inhibition?

A1: (2-Chloropyridin-4-yl)methanamine demonstrates selective inhibition of LOXL2 over Lysyl Oxidase (LOX) and other amine oxidases, a crucial factor for targeted therapy. [] This selectivity is particularly important as LOXL2 is implicated in various pathological processes, including cancer progression, while LOX plays vital roles in normal physiological functions. By specifically targeting LOXL2, this compound minimizes potential off-target effects associated with inhibiting other amine oxidases. Furthermore, studies demonstrate that (2-Chloropyridin-4-yl)methanamine effectively restrains the malignant transformation of cervical cancer cells by suppressing LOXL2-induced Epithelial-Mesenchymal Transition (EMT). [] This finding highlights its potential as a therapeutic agent for cancers where LOXL2 overexpression drives tumor progression and metastasis.

Q2: What is the mechanism of action of (2-Chloropyridin-4-yl)methanamine in inhibiting LOXL2?

A2: While the exact binding mechanism of (2-Chloropyridin-4-yl)methanamine to LOXL2 requires further investigation, its classification as an inhibitor suggests a competitive or non-competitive interaction with the enzyme's active site. [] This interaction likely hinders the enzyme's catalytic activity, preventing it from oxidizing lysine residues in its substrate proteins. Given the crucial role of LOXL2 in the extracellular matrix (ECM) remodeling through lysine oxidation, inhibiting its activity could disrupt ECM formation and subsequently impede tumor progression and metastasis. Further studies exploring the precise binding interactions and the compound's impact on LOXL2's enzymatic activity will be crucial for optimizing its efficacy and developing more potent and selective LOXL2 inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.